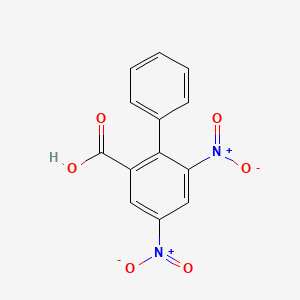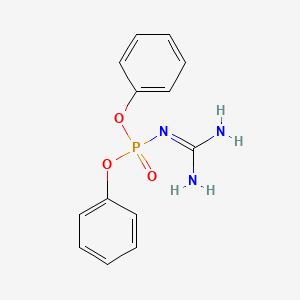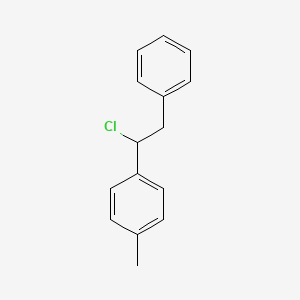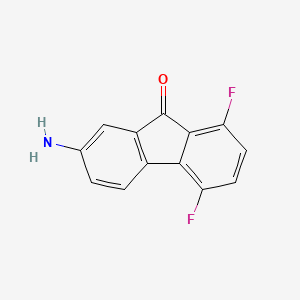
7-Amino-1,4-difluoro-9h-fluoren-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Amino-1,4-difluoro-9H-fluoren-9-one is a fluorinated fluorenone derivativeThe presence of fluorine atoms in the compound enhances its chemical stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-1,4-difluoro-9H-fluoren-9-one typically involves the introduction of fluorine atoms into the fluorenone structure. One common method is the fluorination of fluorenone derivatives using electrophilic fluorinating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like silver fluoride or cesium fluoride .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly fluorinating agents and solvents is also emphasized to align with green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
7-Amino-1,4-difluoro-9H-fluoren-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding fluorenol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted fluorenones and fluorenols, which can be further functionalized for specific applications .
Scientific Research Applications
7-Amino-1,4-difluoro-9H-fluoren-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Fluorinated fluorenones are investigated for their potential as anticancer and antiviral agents.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mechanism of Action
The mechanism of action of 7-Amino-1,4-difluoro-9H-fluoren-9-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate specific biochemical pathways. The amino group can form hydrogen bonds with target proteins, further stabilizing the compound-protein complex .
Comparison with Similar Compounds
Similar Compounds
4-Amino-9-fluorenone: Similar structure but lacks fluorine atoms, resulting in different chemical properties and reactivity.
2,7-Difluoro-9H-fluoren-9-one: Lacks the amino group, affecting its biological activity and applications.
Uniqueness
7-Amino-1,4-difluoro-9H-fluoren-9-one is unique due to the presence of both amino and fluorine groups, which confer enhanced chemical stability, reactivity, and biological activity. This combination makes it a versatile compound for various scientific and industrial applications .
Properties
CAS No. |
17532-97-7 |
|---|---|
Molecular Formula |
C13H7F2NO |
Molecular Weight |
231.20 g/mol |
IUPAC Name |
7-amino-1,4-difluorofluoren-9-one |
InChI |
InChI=1S/C13H7F2NO/c14-9-3-4-10(15)12-11(9)7-2-1-6(16)5-8(7)13(12)17/h1-5H,16H2 |
InChI Key |
SBCSNZUCJRIQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C(=O)C3=C(C=CC(=C23)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



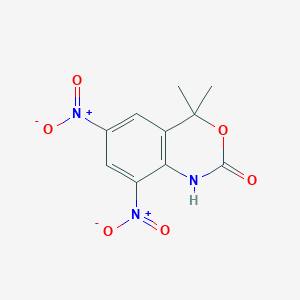
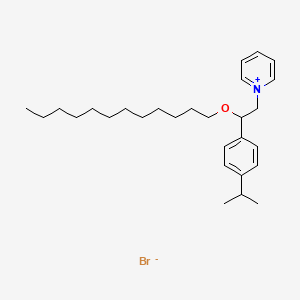
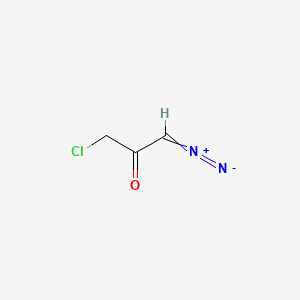
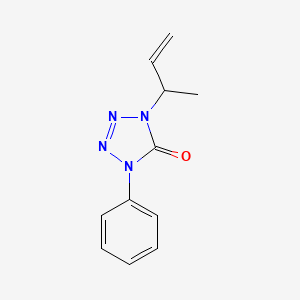
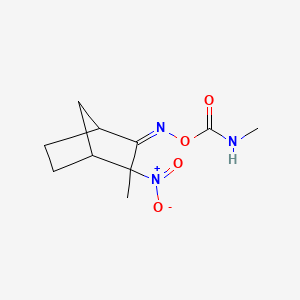
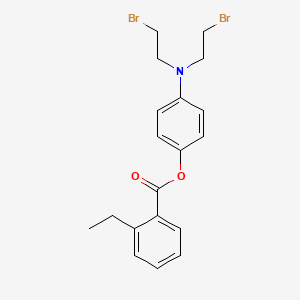
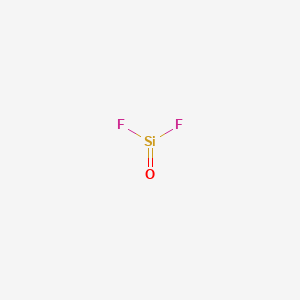
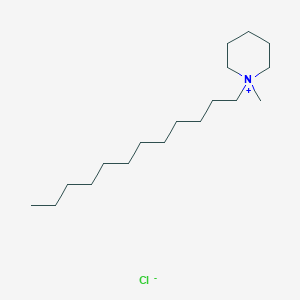
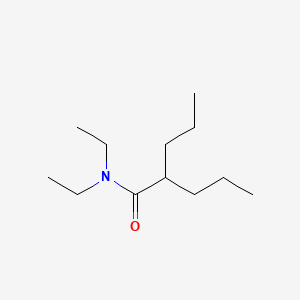
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
